molecular formula C14H13N3OS2 B2998987 5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 338751-30-7

5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Cat. No. B2998987
CAS RN: 338751-30-7
M. Wt: 303.4
InChI Key: BYYFKAJSTZBQDN-AATRIKPKSA-N
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Description

The compound “5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile” is a chemical substance with the CAS Number: 338751-30-7 . It has a molecular weight of 304.42 . The IUPAC name for this compound is (E)-5-(2-((4-hydroxy-2-methylphenyl)amino)vinyl)-3-(methylthio)-1H-1lambda3-isothiazole-4-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N3OS2/c1-9-7-10(18)3-4-12(9)16-6-5-13-11(8-15)14(19-2)17-20-13/h3-7,16,18,20H,1-2H3/b6-5+ . This code provides a specific string of characters that describes the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.42 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antiviral Applications

Isothiazole derivatives have shown a broad antiviral spectrum, exhibiting activity against various viruses including human rhinoviruses (HRVs), enteroviruses, measles virus, and herpes simplex virus type 1 (HSV-1). Compounds similar to 5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile have been synthesized and evaluated for their antiviral efficacy, indicating potential as therapeutic agents in viral infections (Cutrì et al., 2002).

Structural and Vibrational Studies

The structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities have been extensively studied using Density Functional Theory (DFT) calculations. These studies provide insights into the molecular behavior in gas and aqueous solution phases, which is critical for understanding their reactivity and interaction with biological systems. Such research highlights the importance of polarity and bond order values in determining the antiviral properties of these compounds (Romani et al., 2015).

Synthetic Applications

Research has also been focused on the synthesis of functionalized heterocyclic compounds using isothiazole derivatives as precursors. These synthetic methodologies enable the creation of a variety of highly functionalized fused polycyclic N-heterocycles, which have applications in pharmaceuticals and materials science. For instance, the development of metal-free methodologies for constructing different classes of fused polycyclic N-heterocycles demonstrates the versatility of isothiazole derivatives in synthetic organic chemistry (Singh et al., 2016).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound.

properties

IUPAC Name

5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-9-7-10(18)3-4-12(9)16-6-5-13-11(8-15)14(19-2)17-20-13/h3-7,16,18H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYFKAJSTZBQDN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NS2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NS2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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